molecular formula C13H10BrFMgO B12638498 Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide

Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide

Cat. No.: B12638498
M. Wt: 305.42 g/mol
InChI Key: SYOSTKBOEMNZGV-UHFFFAOYSA-M
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Description

Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide is a compound that combines magnesium with a fluorinated aromatic structure

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action for compounds like Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide often involves the formation of Grignard reagents. These reagents are highly reactive and can participate in various organic reactions by forming carbon-carbon bonds . The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules .

Comparison with Similar Compounds

Biological Activity

Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a magnesium ion coordinated with a 1-fluoro-2-(phenoxymethyl)benzene moiety and bromide. The structural formula can be represented as follows:

Mg2+ C6H5OCH2C6H4Br\text{Mg}^{2+}\text{ C}_6\text{H}_5\text{OCH}_2\text{C}_6\text{H}_4\text{F }\text{Br}^-

Synthesis Methods:

  • The synthesis typically involves the reaction of phenolic compounds with fluorinated benzyl halides in the presence of magnesium salts. Various methods can yield different degrees of purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In several studies, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values obtained from recent antimicrobial assays, demonstrating the compound's potential as a therapeutic agent against resistant strains .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Disruption of Cell Membranes: The lipophilic nature of the phenoxymethyl group allows for penetration into bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for bacterial survival, such as DNA gyrase or RNA polymerase.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Efficacy Study: A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
  • Neuroprotective Effects: Preliminary research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as Parkinson's disease. In vitro studies showed that it could reduce oxidative stress markers in neuronal cell cultures .
  • Cancer Research: Investigations into the cytotoxic effects on cancer cell lines have shown promise, with IC50 values indicating effective inhibition of cell proliferation in several types of cancer cells .

Properties

Molecular Formula

C13H10BrFMgO

Molecular Weight

305.42 g/mol

IUPAC Name

magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C13H10FO.BrH.Mg/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

SYOSTKBOEMNZGV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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